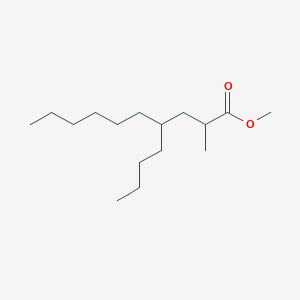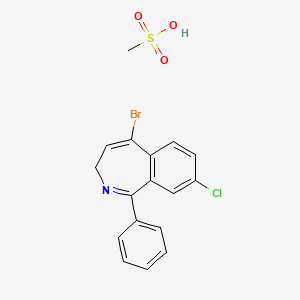![molecular formula C11H10N6O3 B14401297 6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one CAS No. 88405-57-6](/img/structure/B14401297.png)
6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of 6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methyl-4,6-dichloropyrimidine with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25°C and 30°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Scientific Research Applications
6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one can be compared with other pyrimidine derivatives, such as:
2-Amino-4-hydroxy-6-methylpyrimidine: Known for its antimicrobial properties.
4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-: Studied for its potential neuroprotective effects.
2-Amino-4-nitrophenol: Used in the synthesis of dyes and pigments.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
88405-57-6 |
|---|---|
Molecular Formula |
C11H10N6O3 |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
4-amino-2-methyl-6-[(4-nitrophenyl)diazenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C11H10N6O3/c1-6-13-10(12)9(18)11(14-6)16-15-7-2-4-8(5-3-7)17(19)20/h2-5,18H,1H3,(H2,12,13,14) |
InChI Key |
RGPMHONBGGJXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


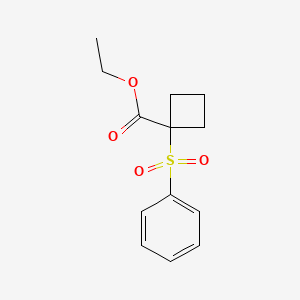

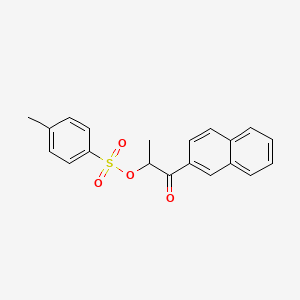
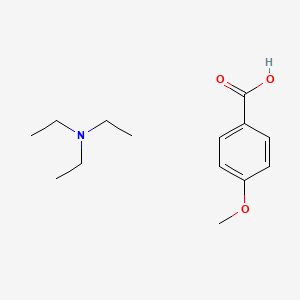
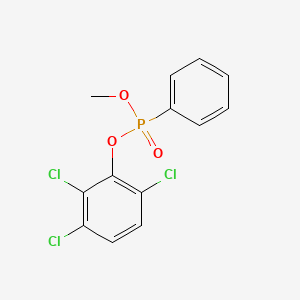

![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)
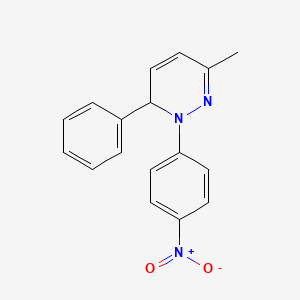

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)

